N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide

Description

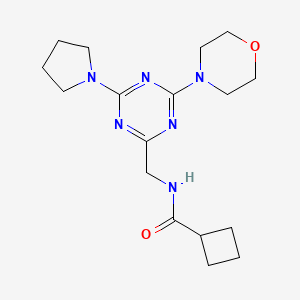

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide is a synthetic triazine derivative characterized by a 1,3,5-triazine core substituted at positions 4 and 6 with morpholino (a six-membered ring containing one oxygen and one nitrogen atom) and pyrrolidin-1-yl (a five-membered saturated nitrogen ring), respectively. A methyl group bridges the triazine core to a cyclobutanecarboxamide moiety. This structural configuration confers unique physicochemical properties, including moderate polarity due to the morpholino group and enhanced conformational rigidity from the cyclobutane ring.

Properties

IUPAC Name |

N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N6O2/c24-15(13-4-3-5-13)18-12-14-19-16(22-6-1-2-7-22)21-17(20-14)23-8-10-25-11-9-23/h13H,1-12H2,(H,18,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFBLSCVDDLSMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3CCC3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various cellular processes. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a triazine core and morpholino and pyrrolidine substituents. Its molecular formula is , with a molecular weight of approximately 320.41 g/mol. The structural components suggest potential interactions with biological targets, particularly in signaling pathways related to cancer and fibrosis.

This compound primarily acts as an inhibitor of the TGF-β type I receptor kinase (ALK5), which is crucial in the regulation of cellular growth, differentiation, and apoptosis. Inhibition of this pathway has implications for cancer treatment and antifibrotic therapies.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory activity against ALK5 with an IC50 value in the low micromolar range. For instance, a related compound showed an IC50 of 0.013 μM against ALK5 in kinase assays, indicating that structural modifications can significantly enhance potency and selectivity .

| Compound | Target | IC50 (μM) | Selectivity |

|---|---|---|---|

| This compound | ALK5 | < 0.013 | High |

Antimicrobial Activity

In addition to its kinase inhibition properties, preliminary antimicrobial studies suggest that derivatives of triazine compounds exhibit significant antibacterial activity against various strains. The presence of the morpholino group enhances membrane permeability, facilitating better interaction with microbial targets .

Cancer Treatment Applications

A notable case study involved the use of similar triazine derivatives in cancer models where they effectively reduced tumor growth by targeting the TGF-β signaling pathway. In vivo studies indicated that these compounds could significantly inhibit tumor progression in xenograft models .

Fibrosis Models

In models of fibrosis, compounds with similar structures demonstrated a reduction in collagen deposition and improved lung function metrics in animal studies. This suggests a therapeutic potential for treating fibrotic diseases through modulation of TGF-β signaling pathways .

Scientific Research Applications

Cancer Research

The primary application of N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide lies in its role as a dual inhibitor of the PI3K and mTOR pathways. These pathways are frequently dysregulated in various cancers:

- Inhibition of PI3K/mTOR Pathway : Studies have shown that compounds similar to this one exhibit potent inhibitory effects on PI3K and mTOR, which are crucial for cell growth and survival. For instance, related compounds have demonstrated IC50 values in the nanomolar range against these targets, indicating strong potential as anticancer agents .

Case Study: Antitumor Efficacy

A notable study involved the synthesis of similar triazine-based compounds that showed significant antitumor efficacy in preclinical models. These compounds were evaluated for their ability to inhibit tumor growth in vivo, demonstrating promising results that warrant further investigation .

Neurological Disorders

Emerging research suggests potential applications in treating neurological disorders due to the compound's ability to modulate signaling pathways involved in neuroprotection and neurogenesis. The morpholine and pyrrolidine components may interact with neurotransmitter systems or neurotrophic factors.

Inflammatory Diseases

The compound's anti-inflammatory properties are under investigation, particularly regarding its effects on cytokine production and immune cell activation. Compounds with similar structural features have been shown to reduce inflammation markers in vitro .

Comparative Analysis of Related Compounds

To better understand the efficacy of this compound, a comparison with other known inhibitors is essential.

Chemical Reactions Analysis

Triazine Core Reactivity

The 1,3,5-triazine scaffold is central to this compound’s reactivity. Substitutions at the 4- and 6-positions (morpholino and pyrrolidinyl groups, respectively) influence its electronic environment and susceptibility to nucleophilic or electrophilic attacks.

Key Reactions:

-

Nucleophilic Substitution :

The electron-deficient triazine ring can undergo nucleophilic substitution at the 2-position (occupied by the methylcyclobutanecarboxamide group). Similar triazine derivatives react with amines, alkoxides, or thiols under mild conditions (e.g., room temperature, polar aprotic solvents) .

Example :In this compound, substitution is less likely due to the pre-existing carboxamide group, but further functionalization via displacement of the methylene bridge could occur under acidic or basic conditions.

-

Ring-Opening Reactions :

Under strong acidic or basic conditions, the triazine ring may degrade. For example, hydrolysis could yield urea or cyanuric acid derivatives, though stability data for this specific compound are unavailable .

Amide Group Reactivity

The cyclobutanecarboxamide moiety introduces hydrolytic and nucleophilic reactivity:

| Reaction Type | Conditions | Products | Catalysts/Reagents |

|---|---|---|---|

| Hydrolysis | Acidic (HCl) or Basic (NaOH) | Cyclobutanecarboxylic acid + Amine | HO, heat |

| Acylation | Acetyl chloride, DCM, base | Acetylated derivative | DMAP, Pyridine |

| Reduction | LiAlH, THF | Cyclobutylmethanamine | - |

Mechanistic Insights :

The amide bond is resistant to hydrolysis under physiological conditions but cleaves under extreme pH or enzymatic action (e.g., proteases). Reduction of the amide to an amine requires strong reducing agents like LiAlH .

Heterocyclic Substituent Interactions

The morpholine and pyrrolidine groups contribute to solubility and steric effects:

Morpholine (4-position):

-

Oxidation : Morpholine’s oxygen atom can participate in hydrogen bonding, but the ring is generally stable. Oxidation to morpholine N-oxide is possible using peroxides .

-

Quaternization : Reacts with alkyl halides to form quaternary ammonium salts, enhancing water solubility.

Pyrrolidine (6-position):

-

Ring Functionalization :

Pyrrolidine can undergo alkylation or acylation at the nitrogen. For example, reaction with chloroacetate yields N-alkylated derivatives .

Methylene Bridge Modifications

The CH group linking the triazine and cyclobutanecarboxamide is susceptible to oxidation or halogenation:

| Reaction | Conditions | Outcome |

|---|---|---|

| Oxidation | KMnO, acidic HO | Ketone formation (if α-H present) |

| Halogenation | NBS, light | Bromination at benzylic position |

Biological Relevance and Stability

While direct pharmacological data are unavailable for this compound, structurally analogous triazines exhibit kinase inhibition or antitumor activity . Stability studies suggest:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

*Calculated based on formula C₁₈H₂₆N₆O₂; exact weight may vary.

Key Differences and Implications

- Pyrrolidin-1-yl at position 6 introduces a basic nitrogen, which may improve pharmacokinetic properties (e.g., membrane permeability) relative to non-cyclic amines .

- Carboxamide Moieties: Cyclobutanecarboxamide introduces ring strain, which can enhance metabolic stability compared to cyclopropane analogs () but may reduce conformational flexibility .

Molecular Weight and Applications :

Research Findings and Trends

- Agrochemical Relevance: Triazine derivatives with sulfonylurea bridges () are well-established herbicides, suggesting that the target compound’s morpholino-pyrrolidinyl triazine core could be optimized for similar applications .

- Pharmaceutical Potential: The combination of morpholino and pyrrolidin-1-yl groups aligns with kinase inhibitor scaffolds, where nitrogen-rich heterocycles facilitate ATP-binding pocket interactions .

- Synthetic Challenges : The cyclobutane ring in the target compound may require specialized synthetic routes (e.g., [2+2] cycloadditions) compared to cyclopropane analogs, impacting scalability .

Q & A

Q. What are the established synthetic methodologies for N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)cyclobutanecarboxamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of triazine precursors with cyclobutanecarboxamide derivatives. For example, analogous triazine compounds are synthesized via refluxing with sodium acetate as a catalyst in acetic anhydride/acetic acid mixtures (e.g., 68% yield under optimized conditions) . Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Catalyst loading : Sodium acetate or similar bases can accelerate condensation.

- Temperature control : Reflux conditions (~120°C) are often necessary for complete conversion.

Computational screening (e.g., quantum chemical calculations) can narrow down optimal conditions, reducing trial-and-error experimentation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity and purity?

- Methodological Answer :

- Spectroscopy :

- IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, morpholine/pyrrolidine N-H stretches near 3400 cm⁻¹) .

- NMR : H and C NMR resolve substituent positions (e.g., pyrrolidine protons at δ 2.2–3.5 ppm; triazine carbons at ~165 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H] peaks) and fragmentation patterns .

- Chromatography :

- HPLC : Assess purity using reverse-phase columns (C18) with UV detection at 254 nm.

- TLC : Monitor reaction progress with silica gel plates and iodine visualization.

Q. What computational approaches are foundational for predicting this compound’s reactivity and stability in early-stage research?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous/organic media.

- Reaction Path Search Algorithms : Tools like GRRM or AFIR can map plausible reaction pathways, guiding experimental design .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions (e.g., unexpected NMR shifts or IR absorptions)?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR with simulated spectra from DFT-optimized structures. Discrepancies may arise from solvent effects or tautomerism .

- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., incomplete substitution on the triazine ring).

- Dynamic Effects : Consider temperature-dependent conformational changes (e.g., ring puckering in cyclobutane) that alter spectral profiles.

Q. What integrated frameworks enhance efficiency in discovering reaction pathways for derivatives of this compound?

- Methodological Answer :

- Hybrid Computational-Experimental Workflows :

Use quantum chemical calculations (e.g., artificial force induced reaction, AFIR) to propose reaction intermediates .

Validate pathways via small-scale experiments (e.g., microreactors with in-line IR monitoring).

Iterate using feedback loops: Experimental data refine computational models, improving accuracy .

- High-Throughput Screening (HTS) : Test catalyst libraries (e.g., Pd/Cu systems) for cross-coupling reactions on the triazine core.

Q. What reactor design principles are critical for scaling up synthesis under controlled kinetic/thermodynamic conditions?

- Methodological Answer :

- Kinetic Control : Maintain low temperatures (<0°C) during exothermic steps (e.g., cyclobutane ring formation) to avoid side reactions .

- Continuous Flow Systems : Improve heat/mass transfer for triazine derivatization, reducing batch inconsistencies .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to track intermediate concentrations .

Data Contradiction Analysis

- Case Example : If NMR data shows an unexpected singlet (δ 7.94 ppm), consider:

- Alternative structures : Aromatic byproducts from aldol condensation (common in triazine synthesis) .

- Dynamic effects : Restricted rotation around the triazine-methyl bond causing signal splitting.

- Solution : Re-synthesize with deuterated solvents or variable-temperature NMR to confirm assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.